An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid (CAS: 490-11-9)
An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid (CAS: 490-11-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key concepts.
Core Physicochemical Properties
Pyridine-3,4-dicarboxylic acid is a pyridinedicarboxylic acid isomer with the chemical formula C₇H₅NO₄.[1] It is a white to light beige crystalline solid.[2] The compound and its isomers are of interest in medicinal chemistry and materials science.[3][4]
| Property | Value | Source(s) |
| CAS Number | 490-11-9 | [5] |
| Molecular Formula | C₇H₅NO₄ | [5][6] |
| Molecular Weight | 167.12 g/mol | [5][6] |
| Melting Point | 262 °C (decomposes) | [5][7][8] |
| Boiling Point | 295.67°C (rough estimate) | [7] |
| Solubility | 2.34 g/L in water (25 °C)[7]. Sparingly soluble in hot alcohol, ether, and benzene; insoluble in chloroform.[9] | [7][9] |
| pKa | Not explicitly found for 3,4-isomer, but pyridinedicarboxylic acids are acidic.[10] | [10] |
| LogP (Octanol/Water Partition Coefficient) | 0.478 (Crippen Method) | [6] |
| Appearance | White to light beige crystalline powder | [2][5] |
| Synonyms | Cinchomeronic acid, Chinchomeronic acid | [6][9] |
Spectroscopic Data
| Technique | Data Summary |
| ¹H NMR | Spectra available, showing characteristic peaks for the pyridine ring protons.[11] |
| IR | Spectra available, showing characteristic peaks for O-H stretching of the carboxylic acid groups (broadband in the 3200-3000 cm⁻¹ range), C=O (carbonyl) vibration (around 1689 cm⁻¹), and C-N and C-C-N moieties in the pyridine ring.[12][13] |
| Mass Spectrometry | Mass spectrum (electron ionization) available, consistent with the molecular weight.[14] |
Experimental Protocols
Synthesis of Pyridine-3,4-dicarboxylic Acid via Oxidation of Isoquinoline
This protocol is based on the oxidation of isoquinoline using selenium and sulfuric acid.[2]
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Selenium powder (black)
-
Activated carbon
-
Concentrated ammonia solution
-
Distilled water
-
Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a large gas outlet tube.
Procedure:
-
In the four-necked flask, dissolve 1.4 g of selenium powder in 750 g of concentrated sulfuric acid by heating. The selenium will dissolve once the temperature reaches 275 °C.
-
In a separate flask, prepare a solution of 129.2 g of isoquinoline in 550 g of concentrated sulfuric acid, ensuring to cool the mixture during dissolution.
-
Slowly add the isoquinoline sulfate solution to the hot selenium/sulfuric acid mixture using the dropping funnel, maintaining the reaction temperature between 270-280 °C. The addition should take approximately 2.5 hours.
-
After the addition is complete, continue stirring at 270-280 °C for another hour.
-
Allow the mixture to cool to room temperature. The mixture will be a brown, syrupy liquid.
-
Carefully add 400 mL of water to the cooled mixture with stirring.
-
Add 5 g of activated carbon to the diluted solution and heat for a few minutes.
-
Filter the hot solution to remove the selenium and activated carbon.
-
Cool the orange-yellow filtrate and carefully adjust the pH to 1.5 with concentrated ammonia solution.
-
Allow the solution to stand for several hours to allow the product to precipitate.
-
Collect the precipitated Pyridine-3,4-dicarboxylic acid by filtration and wash with cold distilled water.
-
The crude product can be further purified by recrystallization from water.[2] Dry the final product in a convection oven at 110 °C.[2]
Purification by Recrystallization
Materials:
-
Crude Pyridine-3,4-dicarboxylic acid
-
Distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude Pyridine-3,4-dicarboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to dissolve the solid completely.
-
If the solution has color, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold distilled water.
-
Dry the crystals in an oven at an appropriate temperature (e.g., 110 °C).
Analytical Methods
This is a general method for the analysis of pyridinedicarboxylic acids that can be adapted for Pyridine-3,4-dicarboxylic acid.[15]
-
Column: A mixed-mode column such as Primesep 100 is suitable for separating isomers of pyridinedicarboxylic acid.
-
Mobile Phase: A simple gradient mobile phase of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid) can be used. The retention time is controlled by the amount of acetonitrile and the concentration of ions in the mobile phase.[13]
-
Detection: UV detection at 250 nm is appropriate.[13]
-
Sample Preparation: Dissolve a known amount of Pyridine-3,4-dicarboxylic acid in the mobile phase to prepare a standard solution. Sample solutions should be filtered before injection.
This is a general acid-base titration protocol that can be used to determine the purity of Pyridine-3,4-dicarboxylic acid.
-
Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Analyte: Accurately weigh a sample of Pyridine-3,4-dicarboxylic acid and dissolve it in a known volume of distilled water. Gentle heating may be required.
-
Indicator: Phenolphthalein is a suitable indicator, as it changes color in the pH range expected at the equivalence point of a weak acid-strong base titration.
-
Procedure:
-
Fill a burette with the standardized NaOH solution.
-
Place the dissolved Pyridine-3,4-dicarboxylic acid solution in an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator to the flask.
-
Titrate the acid solution with the NaOH solution until the first permanent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
The purity of the Pyridine-3,4-dicarboxylic acid can be calculated based on the stoichiometry of the reaction (1 mole of Pyridine-3,4-dicarboxylic acid reacts with 2 moles of NaOH).
-
-
¹H NMR Spectroscopy: A typical experiment would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or D₂O. The spectrum is recorded on a spectrometer operating at a frequency of, for example, 300 or 500 MHz. Chemical shifts are reported in ppm relative to a standard such as tetramethylsilane (TMS).
-
FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of Pyridine-3,4-dicarboxylic acid are limited, its structural isomers, particularly Pyridine-2,4-dicarboxylic acid, are known inhibitors of 2-oxoglutarate-dependent dioxygenases.[2] These enzymes play crucial roles in various cellular processes, including hypoxia signaling, histone demethylation, and collagen biosynthesis.
The inhibitory action of pyridinedicarboxylic acids is generally competitive with respect to the 2-oxoglutarate co-substrate. The dicarboxylate moiety of the inhibitor mimics the binding of 2-oxoglutarate to the Fe(II) center in the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.
Visualized Signaling Pathway: Hypothetical Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
The following diagram illustrates the proposed mechanism of competitive inhibition.
Experimental and Logical Workflows
General Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of Pyridine-3,4-dicarboxylic acid.
Conclusion
Pyridine-3,4-dicarboxylic acid is a versatile compound with established physicochemical properties and synthetic routes. Its potential as a bioactive molecule, particularly as an enzyme inhibitor, warrants further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields. The structural similarity to known inhibitors of 2-oxoglutarate-dependent dioxygenases suggests a promising avenue for future research into its therapeutic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 3. 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. Pyridine-3,4-dicarboxylic Acid Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]
- 15. helixchrom.com [helixchrom.com]
